ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate
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Overview
Description
The compound “ethyl ((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)carbamate” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic organic compound with two nitrogen atoms, and a pyrazine ring, another aromatic organic compound with two nitrogen atoms . The presence of these nitrogen-containing rings suggests that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a pyrazine ring. These rings are part of a larger class of compounds known as nitrogen-containing heterocycles, which are often found in pharmaceuticals and bioactive molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Generally, nitrogen-containing heterocycles like this compound tend to be highly soluble in water and other polar solvents .
Scientific Research Applications
Anticancer Research and Cytotoxic Activities
- Ethyl carbamate derivatives have shown significant activity against experimental neoplasms in mice, highlighting their potential as anticancer agents. The studies focused on alterations of the carbamate group in ethyl carbamate derivatives, demonstrating that specific alterations can influence cytotoxic activity against cancer cells by interacting with cellular tubulin and affecting cell mitosis (Temple, Rener, & Comber, 1989)[https://consensus.app/papers/anticancer-agents-alterations-carbamate-group-ethyl-temple/150440b551f95ae0abf5c24da02dda55/?utm_source=chatgpt]. Additionally, chiral isomers of these compounds have been synthesized, showing varying degrees of potency in biological systems, which further emphasizes the role of stereochemistry in the development of anticancer agents (Temple & Rener, 1992)[https://consensus.app/papers/agents-isomers-ethyl-temple/8d9d61d09a985abdac59edd624e86aae/?utm_source=chatgpt].
Synthetic Methodologies
- Research into the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates has paved the way for the synthesis of novel pyran, pyridine, and pyridazine derivatives. This work showcases the versatility of ethyl carbamate derivatives in facilitating the synthesis of complex heterocyclic compounds, which have potential applications in pharmaceuticals and agrochemicals (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004)[https://consensus.app/papers/synthesis-ethyl-mohareb/1767eebd591c5df6bdd21bacd0c8420d/?utm_source=chatgpt].
Biological Systems and Mitotic Inhibition
- Ethyl carbamate derivatives have been reported to cause accumulation of cells at mitosis, indicating their role as antimitotic agents. This action was observed in both cultured cells and ascites cancer cells in vivo, highlighting the potential of these compounds in cancer therapy through the inhibition of cell division (Wheeler, Bowdon, Werline, Adamson, & Temple, 1982)[https://consensus.app/papers/inhibition-mitosis-anticancer-activity-ethyl-wheeler/df2d006f1ffd5a7cb0ac712b762ce0c5/?utm_source=chatgpt].
Chemical Synthesis and Intermediate Applications
- The synthesis of ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate for the synthesis of pesticides such as chlorantraniliprole, demonstrates the utility of ethyl carbamate derivatives in the chemical industry. This work describes an efficient route for pyrazole synthesis, which could be beneficial for developing new agrochemical products (Ju, 2014)[https://consensus.app/papers/synthesis-ethyl-ju/d1211eae9abe577083d52677b17bf166/?utm_source=chatgpt].
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings like the compound , have exhibited various biological activities .
Mode of Action
It’s known that indole derivatives interact with their targets to exert various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Similarly, pyrrolopyrazine derivatives have shown a wide range of biological activities .
Biochemical Pathways
Indole derivatives and pyrrolopyrazine derivatives, which share structural similarities with the compound, have been found to affect a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
Properties
IUPAC Name |
ethyl N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-3-19-12(18)15-7-9-6-10(16-17(9)2)11-8-13-4-5-14-11/h4-6,8H,3,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZWFQFYHJESLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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